An In-depth Technical Guide to (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
An In-depth Technical Guide to (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Data
(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is a heterocyclic compound featuring a central isoxazole ring substituted with a 4-fluorophenyl group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position. This substitution pattern offers a unique scaffold for medicinal chemistry, with the potential for diverse biological activities.
Chemical and Physical Properties
The following table summarizes the known and estimated properties of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₁₀FNO₂ | Aladdin Scientific Corporation[1] |
| Molecular Weight | 207.20 g/mol | Aladdin Scientific Corporation[1] |
| CAS Number | 1018297-63-6 | - |
| Purity | ≥95% | Aladdin Scientific Corporation[1] |
| Melting Point | Not available. (A positional isomer, [3-(4-Fluorophenyl)isoxazol-5-yl]methanol, has a reported melting point of 84-90 °C) | Estimated based on isomer data[2] |
| Boiling Point | Not available. | - |
| Solubility | Not available. (Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF) | Predicted |
Synthesis and Characterization
While a specific protocol for the synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol is not published, a general and reliable method for preparing similar 3,5-disubstituted-4-hydroxymethylisoxazoles can be adapted from the literature. The proposed synthetic route involves a [3+2] cycloaddition reaction.
Proposed Experimental Protocol: Synthesis
This protocol is adapted from the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol[3].
Step 1: Oximation of 4-Fluorobenzaldehyde
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To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 eq).
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The reaction mixture is stirred at room temperature or gently heated (e.g., 60°C) for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-fluorobenzaldehyde oxime.
Step 2: [3+2] Cycloaddition to form the Isoxazole Ring
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The 4-fluorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF) or chloroform.
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To this solution, a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0°C to generate the corresponding hydroximoyl chloride in situ.
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After stirring for 30 minutes, 2-butyn-1-ol (1.2 eq) and a base (e.g., triethylamine, 1.5 eq) are added to the reaction mixture.
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The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
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The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol.
Predicted Spectroscopic Data
Based on the structure and data from analogous compounds, the following spectroscopic characteristics are anticipated:
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¹H NMR (in CDCl₃):
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A singlet for the methyl protons (CH₃) around δ 2.4-2.6 ppm.
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A singlet for the methylene protons (CH₂OH) around δ 4.6-4.8 ppm.
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A broad singlet for the hydroxyl proton (-OH) which may vary depending on concentration.
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Multiplets in the aromatic region (δ 7.0-7.8 ppm) corresponding to the protons of the 4-fluorophenyl group. The protons ortho to the fluorine will likely appear as a triplet, and the protons meta to the fluorine as a doublet of doublets, due to H-F coupling.
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¹³C NMR (in CDCl₃):
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A signal for the methyl carbon (CH₃) around δ 10-15 ppm.
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A signal for the methylene carbon (CH₂OH) around δ 55-60 ppm.
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Signals for the isoxazole ring carbons between δ 100-170 ppm.
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Signals for the 4-fluorophenyl group carbons, with the carbon attached to fluorine showing a large C-F coupling constant.
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Mass Spectrometry (ESI+):
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Expected [M+H]⁺ peak at m/z 208.07.
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Potential fragmentation patterns could involve the loss of the hydroxymethyl group or cleavage of the isoxazole ring.
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Biological Activity and Potential Applications
While no specific biological activities have been reported for (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 3,5-disubstituted isoxazoles have demonstrated a wide range of pharmacological effects.
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Anticancer Activity: Many isoxazole derivatives have been investigated for their potential as anticancer agents. They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanism of action can vary widely depending on the substitution pattern.
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Antimicrobial Activity: Isoxazole-containing compounds have also been reported to possess antibacterial and antifungal properties, making them interesting leads for the development of new anti-infective agents.
Given the structural features of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol, it represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological targets and signaling pathway interactions.
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol.
Caption: Proposed synthesis of (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol.
General Logic for Biological Screening
This diagram outlines a general workflow for the initial biological evaluation of a novel compound like (3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)methanol.
Caption: General workflow for biological evaluation of a novel chemical entity.

